N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide
- 2,4-difluorophenyl-4-fluorobenzamide
Uniqueness
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of fluorine atoms and the presence of a pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13F3N2O2 |
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Molecular Weight |
334.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H13F3N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-15-6-3-12(19)8-14(15)20/h1-6,8,10H,7,9H2,(H,21,24) |
InChI Key |
QVGVEFVEJKUARB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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